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Compound of Interest

4-Propoxy-N-(2-
Compound Name:
thienylmethyl)aniline

Cat. No. B1385551

For Researchers, Scientists, and Drug Development Professionals

To foster reproducibility and accelerate scientific progress, this guide provides a comparative
analysis of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound of interest for its potential
antimicrobial and anticancer properties.[1] This document outlines detailed experimental
protocols and presents a summary of available quantitative data alongside that of alternative
compounds, enabling researchers to build upon existing findings effectively.

Chemical and Physical Properties

4-Propoxy-N-(2-thienylmethyl)aniline is systematically identified as 4-propoxy-N-(thiophen-2-
ylmethyl)aniline, with the molecular formula C14aH17NOS.[1] Key identifiers for this compound
are provided in the table below.
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Property Value

CAS Number 1040688-52-5

Molecular Weight 247.36 g/mol

SMILES Notation CCCOC1=CC=C(C=C1)NCC2=CC=CS2
InChlKey KPEUMRKEXBPOPG-UHFFFAOYSA-N
Source:[1]

Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

The synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline can be achieved through a two-step
process.[1] This involves the initial preparation of 4-propoxyaniline followed by a reaction with
2-thienylmethyl chloride.[1]
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Step 2: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
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A high-level overview of the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.

Detailed Experimental Protocol: Synthesis

Step 1: Preparation of 4-Propoxyaniline[1]

o Alkylation: React 4-nitrophenol with propyl bromide in the presence of a base such as
potassium carbonate to form 4-propoxynitrobenzene.
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e Reduction: Reduce the nitro group of 4-propoxynitrobenzene to an amine group using a
reducing agent like hydrogen gas over a palladium catalyst.

Step 2: Preparation of 2-Thienylmethyl Chloride[1]

e Chloromethylation: React thiophene with chloromethyl methyl ether in the presence of a
Lewis acid catalyst, such as aluminum chloride, to synthesize 2-thienylmethyl chloride.

Step 3: Final Synthesis

o N-Alkylation: React the synthesized 4-propoxyaniline with 2-thienylmethyl chloride to yield
the final product, 4-Propoxy-N-(2-thienylmethyl)aniline.

Biological Activity: A Comparative Analysis

Research indicates that 4-Propoxy-N-(2-thienylmethyl)aniline possesses both antimicrobial
and anticancer properties.[1]

Antimicrobial Activity

In vitro studies have demonstrated the effectiveness of 4-Propoxy-N-(2-thienylmethyl)aniline
against various bacterial strains.[1]

Table 1: Comparative Antimicrobial Activity (MIC in pg/mL)

Compound Staphylococcus aureus
4-Propoxy-N-(2-thienylmethyl)aniline 32[1]
4-bromo-3-chloroaniline 125
3-bromo-4-chloroaniline 175

4-amino-3-chloro-5-nitrobenzotrifluoride
(ACNBF)

100

2-iodo-4-trifluoromethylaniline (ITFMA) 50

Source:[1][2]
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Anticancer Activity

4-Propoxy-N-(2-thienylmethyl)aniline has been shown to exhibit anti-proliferative activity
against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical
cancer), and C6 glioma cells.[1] While specific IC50 values for this compound are not readily
available in the reviewed literature, the following tables provide quantitative data for alternative
thiophene and aniline derivatives, offering a baseline for comparison.

Table 2: Comparative Anticancer Activity of Thiophene Derivatives (IC50 in pM)

Compound Cell Line IC50 (pM)
Thienopyrimidine Derivative 3b  HepG2 (Liver) 3.105
PC-3 (Prostate) 2.15

Thienopyrimidine Derivative 4c  HepG2 (Liver) 3.023
PC-3 (Prostate) 3.12

Tetrahydrobenzothiophene

Derivative 10 H460 (Lung) 7'7

A549 (Lung) 18.9

U251 (Glioblastoma) 13.3

Source:[3][4]

Table 3: Comparative Anticancer Activity of Aniline Derivatives (IC50 in uM)
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Compound Cell Line IC50 (pM)

4-(4-Acetylphenylamino)-6-

methoxy-2-phenylquinoline NCI-H226 (Lung) 0.94

(11)

MDA-MB-231 (Breast) 0.04

SF-295 (CNS) <0.01

Glycine Conjugated Hybrid 9f PC-3 (Prostate) 14.7 (ug/L)
MCF-7 (Breast) 16.5 (ug/L)

Source:[5][6]

Experimental Protocols for Biological Assays

To ensure the reproducibility of the biological findings, detailed protocols for the key
experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
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Grepare serial dilutions of the test compound in a 96-well platea

'

Goculate each well with a standardized bacterial suspension (e.g., 5 x 10"5 CFU/mLD

;

[ncubate the plate at 37°C for 18-24 hours}

;

@etermine the MIC: the lowest concentration with no visible bacterial growta

Click to download full resolution via product page

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

Prepare a stock solution of 4-Propoxy-N-(2-thienylmethyl)aniline in a suitable solvent
(e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing
Mueller-Hinton broth.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve
a final concentration of approximately 5 x 10"5 CFU/mL in each well.

Include positive (bacteria and broth) and negative (broth only) controls.
Incubate the plate at 37°C for 18-24 hours.

The MIC is visually determined as the lowest concentration of the compound that completely
inhibits bacterial growth.
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Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their

viability and proliferation.

Geed cancer cells in a 96-well plate and allow them to adhere overnighg

'

Great cells with various concentrations of the test compouncD

'

Incubate for a specified period (e.g., 24, 48, or 72 hours).

'

Add MTT solution to each well and incubate for 2-4 hours.

'

@olubilize the formazan crystals with a suitable solvent (e.g., DMSOD

'

@easure the absorbance at a specific wavelength (e.g., 570 an

'

@alculate cell viability and determine the 1C50 value)

Click to download full resolution via product page

Workflow for the MTT cytotoxicity assay.
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Protocol:

e Seed cancer cells (e.g., MDA-MB-231, HelLa) in a 96-well plate at a density of 5,000-10,000
cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

o Prepare serial dilutions of 4-Propoxy-N-(2-thienylmethyl)aniline in the cell culture medium.

e Remove the old medium from the wells and add the medium containing the different
concentrations of the test compound. Include a vehicle control (e.g., DMSO).

 Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

 After incubation, add MTT solution (e.g., 20 uL of a 5 mg/mL solution) to each well and
incubate for another 2-4 hours.

e Remove the medium and add a solubilizing agent (e.g., 150 puL of DMSO) to each well to
dissolve the formazan crystals.

o Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

o Calculate the percentage of cell viability for each concentration relative to the control and
determine the IC50 value (the concentration of the compound that inhibits cell growth by
50%).

By providing this comprehensive guide, we aim to facilitate the verification and extension of
research on 4-Propoxy-N-(2-thienylmethyl)aniline and its analogs, ultimately contributing to
the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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